molecular formula C8H9ClN2O3S B2745172 Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate CAS No. 103054-24-6

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate

Cat. No.: B2745172
CAS No.: 103054-24-6
M. Wt: 248.68
InChI Key: FGTQVOQSRPCNHN-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is a chemical compound with a complex structure that includes a thiazole ring, a chloroacetamido group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-chloroacetic acid with thiosemicarbazide to form 2-(2-chloroacetamido)-1,3-thiazole. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring may interact with various enzymes, affecting their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is unique due to the combination of the thiazole ring, chloroacetamido group, and methyl ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate is a synthetic compound characterized by its unique structural features, including a thiazole ring and a chloroacetamido group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

IUPAC Name: Methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Molecular Formula: C₈H₉ClN₂O₃S
Molecular Weight: 248.69 g/mol
CAS Number: 103054-24-6

The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in medicinal chemistry.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

  • Covalent Bond Formation: The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
  • Enzyme Interaction: The thiazole ring may interact with various enzymes, affecting their activity and leading to the compound’s biological effects.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties often exhibit antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent , showing effectiveness against various bacterial strains. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been explored for its anti-inflammatory properties . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, offering potential therapeutic benefits in inflammatory diseases.

Anticancer Activity

Emerging research highlights the potential of this compound in cancer therapy . Preliminary findings indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including this compound:

  • Antimicrobial Evaluation:
    • A study reported the synthesis of several thiazole derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups .
  • Anti-inflammatory Mechanisms:
    • In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity:
    • A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential use in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(2-chloroacetamido)acetateLacks thiazole ringLimited antimicrobial activity
2-(2-Chloroacetamido)-1,3-thiazoleLacks methyl ester groupModerate antimicrobial properties
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetateContains methylamino groupEnhanced anticancer activity

This compound stands out due to its unique combination of structural features that confer distinct biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTQVOQSRPCNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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